molecular formula C28H30N2O2 B128782 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 133099-05-5

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

Cat. No.: B128782
CAS No.: 133099-05-5
M. Wt: 426.5 g/mol
InChI Key: HXGBXQDTNZMWGS-VWLOTQADSA-N
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Description

This compound, chemically designated as (3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide, is the R-enantiomer of darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder . The R-isomer is primarily identified as a process-related impurity or chiral by-product during the synthesis of darifenacin hydrobromide (S-enantiomer), the active pharmaceutical ingredient (API) in Enablex® . Its molecular formula is C28H30N2O2, with a molecular weight of 426.56 g/mol . Structurally, it differs from darifenacin only in the chiral configuration at the pyrrolidine-3-yl carbon (R vs. S) .

Properties

IUPAC Name

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBXQDTNZMWGS-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

camara and acts as an acetylcholinesterase (AChE) inhibitor. AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects.

Pharmacokinetics

For instance, its solubility in alcohol suggests that it might be well-absorbed in the gastrointestinal tract.

Biological Activity

The compound 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide is a synthetic derivative belonging to the class of benzofuran compounds. This article reviews its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N2OC_{23}H_{28}N_2O, with a molecular weight of approximately 364.48 g/mol. The compound features a complex structure that includes a pyrrolidine ring and a benzofuran moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC23H28N2O
Molecular Weight364.48 g/mol
Melting PointNot available
SolubilityDMSO: ≥ 250 mg/mL

Research indicates that this compound exhibits multiple biological activities primarily through modulation of neurotransmitter systems. Its structural components suggest potential interactions with various receptors, including:

  • Dopamine Receptors : The benzofuran structure may enhance binding affinity to dopamine receptors, which is crucial in managing neurological disorders.
  • Serotonin Receptors : The presence of the pyrrolidine ring indicates potential activity at serotonin receptors, impacting mood and anxiety levels.

In Vitro Studies

In vitro studies have demonstrated that 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide exhibits significant effects on cellular models:

  • Neuroprotective Effects : In neuronal cell lines, the compound has shown to reduce oxidative stress markers, suggesting a neuroprotective role.
  • Antioxidant Activity : The compound's ability to scavenge free radicals was confirmed through DPPH and ABTS assays.

In Vivo Studies

Animal studies have further elucidated its pharmacodynamics:

  • Behavioral Tests : In rodent models, the compound demonstrated anxiolytic and antidepressant-like effects in the elevated plus maze and forced swim tests.
  • Cardiovascular Effects : Preliminary studies indicate that it may lower heart rate and blood pressure without significant side effects.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the benzofuran and pyrrolidine rings can significantly alter the biological activity:

ModificationEffect on Activity
Substitution on benzofuranIncreased receptor binding affinity
Alteration of pyrrolidineEnhanced neuroprotective properties

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving patients with anxiety disorders showed improvement in symptoms when treated with derivatives of this compound, indicating its potential in clinical settings.
  • Case Study 2 : Research on its application in neurodegenerative diseases revealed promising results in slowing down disease progression in animal models.

Scientific Research Applications

Pharmacological Applications

Darifenacin has been extensively studied for its therapeutic potential in treating overactive bladder (OAB) syndrome. Its mechanism of action involves selective antagonism of the M3 muscarinic receptors, which are primarily responsible for bladder contraction.

Treatment of Overactive Bladder

Darifenacin is utilized in clinical settings to manage OAB symptoms, such as urinary urgency and frequency. Clinical trials have demonstrated its efficacy in reducing episodes of incontinence and improving patients' quality of life.

Comparison with Other Muscarinic Antagonists

Compound Target Receptors Efficacy Side Effects
DarifenacinM3HighDry mouth, constipation
OxybutyninM1, M2, M3ModerateDry mouth, blurred vision
SolifenacinM3HighDry mouth

Case Study 1: Efficacy in Elderly Patients

A study published in the Journal of Urology examined the effects of Darifenacin on elderly patients with OAB. Results indicated significant improvements in bladder control and a favorable safety profile compared to other antimuscarinics .

Case Study 2: Long-term Use and Tolerability

Research conducted over a two-year period assessed the long-term use of Darifenacin. The findings suggested that patients maintained symptom relief without significant adverse effects, highlighting its suitability for chronic management of OAB .

Mechanistic Insights

Darifenacin's selectivity for the M3 receptor minimizes side effects associated with non-selective muscarinic antagonists. This selectivity is attributed to its unique chemical structure, which allows for better binding affinity to the M3 receptor compared to others .

Future Directions in Research

Ongoing studies are exploring the potential of Darifenacin beyond OAB treatment. Research is investigating its role in:

  • Neurological Disorders : Potential applications in managing symptoms related to Parkinson's disease due to its anticholinergic properties.
  • Gastrointestinal Disorders : Investigating efficacy in conditions like irritable bowel syndrome (IBS) where muscarinic modulation may provide therapeutic benefits.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name CAS Number Configuration/Modification Pharmacological Activity Role/Status
Darifenacin (S-isomer) 133099-04-4 S-configuration at pyrrolidine Potent M3 antagonist (IC50 ~158 nM) API (Enablex®)
R-isomer (Target Compound) 133099-05-5 R-configuration at pyrrolidine Presumed inactive/weak M3 binding Process impurity
Imp-A (Oxo derivative) N/A 2-oxo-ethyl substitution on pyrrolidine Not characterized; likely reduced activity Oxidation by-product
Imp-B (Benzofuran-5-yl) N/A Benzofuran instead of dihydrobenzofuran Altered receptor affinity Synthesis impurity
Dimer-1 (Dihydrobenzofuran dimer) N/A Bis-dihydrobenzofuran ethyl-pyrrolidine linkage Inactive due to steric hindrance Process dimer

Key Observations:

Chirality Matters : The S-enantiomer (darifenacin) exhibits >1000-fold higher M3 receptor selectivity compared to the R-isomer, which lacks therapeutic efficacy due to incompatible stereochemistry .

Benzofuran vs. Dihydrobenzofuran : Imp-B replaces the saturated dihydrobenzofuran ring with an aromatic benzofuran, likely reducing metabolic stability and receptor binding .

Dimer Impurities : Dimer-1 and dimer-2 () are bulky dimers formed during synthesis; their large size prevents effective receptor interaction .

Key Findings:

  • The R-isomer is tightly controlled during API synthesis to <0.1% to meet pharmacopeial standards (USP, EP) .
  • Process optimization (e.g., using anhydrous K2CO3) minimizes dimer formation by reducing excess reagents .

Pharmacokinetic and Metabolic Differences

  • Metabolism : Darifenacin (S-isomer) undergoes CYP2D6/CYP3A4-mediated hydroxylation of the dihydrobenzofuran ring, while the R-isomer may follow alternative pathways due to stereochemical differences .
  • Solubility : The R-isomer’s hydrobromide salt (CAS 133099-07-7) shares similar solubility with darifenacin hydrobromide but lacks therapeutic relevance .

Preparation Methods

Decarboxylation of (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid

The synthesis begins with the decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid to yield (3R)-pyrrolidin-3-ol (Formula XX). This step employs anhydrous 2-cyclohexen-1-one in cyclohexanol as the solvent, heated to 140–150°C for 12–18 hours . The reaction mechanism proceeds via keto-enol tautomerism, with the cyclohexenone acting as a dehydrogenation agent to facilitate CO₂ elimination. The product, (3R)-pyrrolidin-3-ol, serves as the chiral building block for subsequent alkylation.

Key Parameters:

  • Solvent: Cyclohexanol

  • Temperature: 140–150°C

  • Duration: 12–18 hours

Condensation with 2,3-Dihydro-5-(2-Bromoethyl)benzofuran

(3R)-Pyrrolidin-3-ol undergoes nucleophilic substitution with 2,3-dihydro-5-(2-bromoethyl)benzofuran in acetonitrile using potassium carbonate as the base and tetra-n-butyl ammonium bromide (TBAB) as the phase transfer catalyst . The bromoethyl benzofuran derivative is added dropwise to mitigate exothermicity, and the mixture is refluxed for 5–8 hours. This step yields (3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol (Formula XXV) with a reported HPLC purity of 89% after extraction .

Reaction Conditions:

  • Base: K₂CO₃

  • Catalyst: TBAB (0.1 eq)

  • Solvent: Acetonitrile

  • Temperature: Reflux (~82°C)

  • Yield: 67.9%

Inversion of Configuration via Mitsunobu Reaction

To invert the stereochemistry at C3, the Mitsunobu reaction is employed. (3R)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol (XXV) is treated with triphenylphosphine (PPh₃), diethylazodicarboxylate (DEAD), and benzoic acid in toluene at 0°C, followed by stirring at 25–30°C for 12–15 hours . This produces the benzoate ester of (3S)-3-hydroxypyrrolidine, which is hydrolyzed using lithium hydroxide in methanol to yield (3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol (Formula XXVI).

Optimized Parameters:

  • Reagents: PPh₃ (1.25 eq), DEAD (1.25 eq), benzoic acid (1.1 eq)

  • Hydrolysis: LiOH (2 eq) in MeOH

  • Yield: 67.9%

Halogenation and Formation of the Leaving Group

The hydroxyl group in XXVI is converted to a leaving group (L) via halogenation or sulfonation. A single-step method uses thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) at 35–50°C for 2–5 hours . Alternatively, tosylation with p-toluenesulfonyl chloride (TsCl) and triethylamine (Et₃N) in DCM at -10°C to room temperature affords the tosylate (Formula XXVII) in 95% yield .

Halogenation Conditions:

  • Halogenating Agent: SOCl₂ (1.2 eq)

  • Catalyst: DMF (0.1 eq)

  • Solvent: DCM

  • Temperature: 35–50°C

  • Yield: >90%

Alkylation with Diphenylacetonitrile

The tosylate (XXVII) undergoes alkylation with diphenylacetonitrile in toluene using sodium hydride (NaH) as the base. The reaction is refluxed for 9 hours, yielding (3S)-(1-carbonitrile-1,1-diphenylmethyl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine (Formula XXVIII) with 69% yield . NaH deprotonates diphenylacetonitrile, generating a resonance-stabilized carbanion that displaces the tosylate group via SN2 mechanism.

Critical Data:

  • Base: NaH (1.5 eq)

  • Solvent: Toluene

  • Temperature: Reflux (~110°C)

  • Yield: 69%

Controlled Hydrolysis to the Carbamoyl Derivative

The nitrile group in XXVIII is hydrolyzed to a carbamoyl group using potassium hydroxide (KOH) and TBAB in n-butanol at reflux. This step achieves selective hydrolysis without epimerization, producing (3S)-(1-carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine (Formula IX) with >99% purity .

Hydrolysis Parameters:

  • Base: KOH (3 eq)

  • Catalyst: TBAB (0.05 eq)

  • Solvent: n-Butanol

  • Temperature: Reflux (~117°C)

  • Duration: 12–15 hours

Salt Formation and Crystallization

The free base (IX) is converted to darifenacin hydrobromide by treatment with hydrobromic acid (HBr) in ethanol. Crystallization from a mixture of ethanol and water affords the final product with >99.5% HPLC purity and <0.5% of the (3R)-isomer . The X-ray powder diffraction (XRPD) pattern (Table 1) confirms crystalline consistency.

Crystallization Data:

  • Solvent: Ethanol/water (4:1)

  • XRPD Peaks: 6.7°, 13.4°, 20.1°, 24.5° (2θ)

Analytical Characterization of Darifenacin Hydrobromide

Table 1: XRPD Peaks for Darifenacin Hydrobromide

Position (2θ)Relative Intensity (%)
6.7100
13.485
20.178
24.565

HPLC Analysis:

  • Purity: >99.5%

  • (3R)-Isomer: <0.5%

Q & A

Q. What are the key synthetic pathways for 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide, and how can its stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from (R)-pyrrolidine derivatives and 2,3-dihydrobenzofuran-containing intermediates. For example, and describe the use of a hydrobromide salt intermediate to stabilize the stereochemistry during synthesis. To ensure stereochemical purity:
  • Use chiral column chromatography with polar solvents (e.g., hexane/ethanol) for separation.
  • Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral HPLC with a cellulose-based stationary phase.
  • Employ X-ray crystallography for absolute configuration confirmation .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and detect impurities (e.g., residual solvents).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy (e.g., ±1 ppm mass error).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvate content.
  • HPLC-PDA : Monitor purity (>98%) using a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states. For example:
  • Use Gaussian or ORCA software to model nucleophilic substitution at the pyrrolidine nitrogen.
  • Simulate solvent effects (e.g., DMF vs. THF) using COSMO-RS to optimize reaction rates.
  • Apply machine learning (e.g., ICReDD’s reaction path search methods) to predict viable catalysts or ligands for asymmetric synthesis .

Q. What experimental strategies resolve contradictions in pharmacological activity data between in vitro and in vivo studies?

  • Methodological Answer : Contradictions may arise from bioavailability or metabolite interference. Address this via:
  • Microsomal Stability Assays : Identify metabolic hotspots using liver microsomes (e.g., human CYP450 isoforms).
  • Plasma Protein Binding Studies : Use equilibrium dialysis to assess free drug concentration discrepancies.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate in vitro IC50 values with in vivo exposure data to refine dose-response relationships .

Q. How can reaction fundamentals and reactor design improve scalability for analogs of this compound?

  • Methodological Answer : Apply principles from chemical engineering subclass RDF2050112 ( ):
  • Continuous Flow Reactors : Optimize residence time and mixing efficiency for exothermic steps (e.g., amide bond formation).
  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading) and minimize batch variability.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. What advanced separation techniques are suitable for isolating diastereomers during synthesis?

  • Methodological Answer : Leverage subclass RDF2050104 ( ) on membrane and separation technologies:
  • Simulated Moving Bed Chromatography (SMB) : Achieve high-resolution separation using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Use solvent mixtures (e.g., ethanol/water) to selectively crystallize the desired diastereomer.
  • Capillary Electrophoresis (CE) : Validate purity with a sulfated cyclodextrin buffer system .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities for this compound across different assays?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, ionic strength) or target protein isoforms. Mitigate by:
  • Standardized Assay Protocols : Adopt uniform buffer systems (e.g., 50 mM Tris-HCl, pH 7.4).
  • Orthogonal Binding Assays : Compare surface plasmon resonance (SPR), fluorescence polarization (FP), and isothermal titration calorimetry (ITC) results.
  • Structural Biology : Resolve co-crystal structures to identify binding site variations .

Methodological Resources

  • Experimental Design : Use fractional factorial DoE () to reduce trial-and-error approaches.
  • Computational Tools : ICReDD’s quantum chemical reaction path search () for mechanistic insights.
  • Safety Compliance : Adhere to advanced lab regulations () for handling hazardous intermediates.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

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